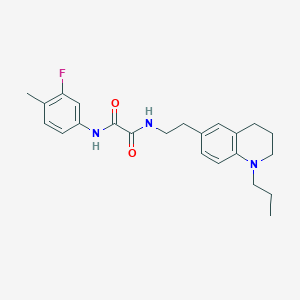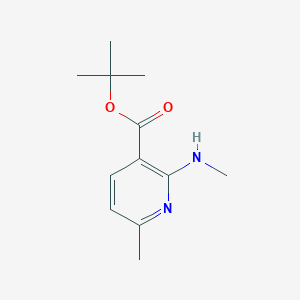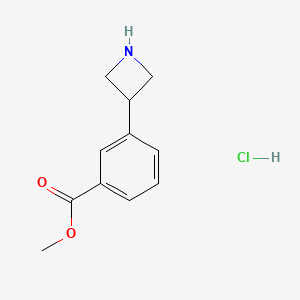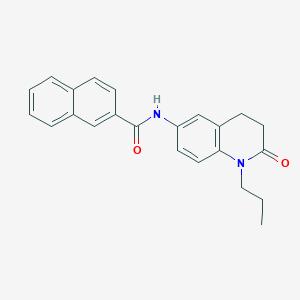![molecular formula C9H6ClN3O B2736982 2-(4-Chlorophenyl)-4-formyl-[1,2,3]triazole CAS No. 41886-24-2](/img/structure/B2736982.png)
2-(4-Chlorophenyl)-4-formyl-[1,2,3]triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(4-Chlorophenyl)-4-formyl-[1,2,3]triazole” is a compound that belongs to the class of triazoles . Triazoles are nitrogenous heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of similar triazole compounds often involves diazotization of aniline derivatives by sodium nitrite followed by reaction with aminoacetonitrile hydrochloride . This affords an intermediate compound which upon heating under reflux in ethanol affords the desired compound .Molecular Structure Analysis
The molecular structure of triazole compounds can be characterized by means of quantum chemical methods . The molecular structure is found to be slightly out of plane . The effect of different substituents on the vibrational spectra, particularly on the triazole ring, and how they affect the molecular properties can be established .Chemical Reactions Analysis
Triazole compounds are readily capable of binding in the biological system with a variety of enzymes and receptors . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .Physical And Chemical Properties Analysis
The physical and chemical properties of triazole compounds can be influenced by the substituents on the triazole ring . The effect of these substituents on the vibrational spectra and molecular properties can be evaluated through comparison with its non-substituted form .Applications De Recherche Scientifique
Corrosion Inhibition
Research has shown that triazole derivatives, such as 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole and similar compounds, are highly effective as corrosion inhibitors for mild steel in acidic media. These compounds demonstrate high inhibition efficiencies, with some studies reporting up to 99% effectiveness in certain acidic environments. The mechanism involves the adsorption of these triazole derivatives on the steel surface, following Langmuir's adsorption isotherm model. The effectiveness of these inhibitors is influenced by the type and nature of the substituents in the inhibitor molecule (Lagrenée et al., 2002); (Bentiss et al., 2007).
Antifungal Activity
1,2,3-Triazole derivatives have been extensively studied for their antifungal properties. Specific derivatives, like those substituted with a chlorophenyl group, have shown promising antifungal profiles against various Candida species. The structure of these compounds offers potential for future modifications to enhance their drug-like properties (Lima-Neto et al., 2012).
Synthesis and Characterization
The synthesis and characterization of triazole derivatives, including 4-(4-Chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione, have been a significant area of study. These compounds have been synthesized through various methods, including microwave-assisted synthesis, and analyzed using techniques like X-ray crystallography and NMR spectroscopy. These studies are crucial for understanding the structural properties and potential applications of these compounds (Yeo et al., 2019).
Drug Discovery and Medicinal Chemistry
Triazole rings, including 1,2,3-triazoles, have been recognized for their potential in drug discovery. They are known for their diverse biological activities and have been explored as bioisosteres in the design of new drug analogs. The 1,2,3-triazole ring, in particular, has been studied for its antimicrobial, antiviral, and antitumor effects. Its structural features allow it to mimic various functional groups, making it a versatile scaffold in medicinal chemistry (Bonandi et al., 2017).
Mécanisme D'action
Propriétés
IUPAC Name |
2-(4-chlorophenyl)triazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O/c10-7-1-3-9(4-2-7)13-11-5-8(6-14)12-13/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZXYJQYFWKOKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2N=CC(=N2)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-2H-1,2,3-triazole-4-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Fluoro-1-(4-methoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2736900.png)

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2736904.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzamide](/img/structure/B2736906.png)
![2-amino-6-(3-(diethylamino)propyl)-4-(2-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2736907.png)

![2-Oxazolidinone, 4-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-](/img/no-structure.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2736912.png)
![4-(2-Fluorophenyl)sulfonyl-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2736913.png)
![Spiro[8-azabicyclo[3.2.1]octane-3,3'-diazirine];hydrochloride](/img/structure/B2736914.png)

![N-(2,4-difluorophenyl)-2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2736920.png)